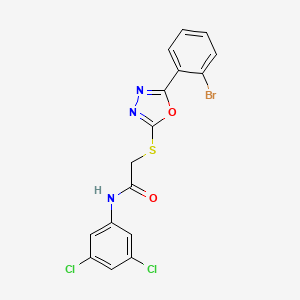
3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluorometil)-5-((4-nitrofenil)tio)-4H-1,2,4-triazol es un compuesto químico que pertenece a la clase de triazoles. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un grupo difluorometil y un grupo 4-nitrofeniltio unido al anillo de triazol.
Métodos De Preparación
La síntesis de 3-(Difluorometil)-5-((4-nitrofenil)tio)-4H-1,2,4-triazol generalmente implica reacciones de varios pasos que comienzan con precursores fácilmente disponibles. Una ruta sintética común implica la reacción de 4-nitrofeniltiol con un agente difluorometilante para introducir el grupo difluorometil. Este intermedio luego se somete a ciclización con reactivos apropiados para formar el anillo de triazol. Las condiciones de reacción a menudo requieren el uso de catalizadores y solventes específicos para lograr altos rendimientos y pureza. Los métodos de producción industrial pueden involucrar la optimización de estas condiciones de reacción para escalar la síntesis mientras se mantiene la eficiencia y la rentabilidad .
Análisis De Reacciones Químicas
3-(Difluorometil)-5-((4-nitrofenil)tio)-4H-1,2,4-triazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El grupo difluorometil puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Ciclización: El compuesto puede experimentar reacciones de ciclización para formar estructuras heterocíclicas más complejas.
Los reactivos comunes utilizados en estas reacciones incluyen borohidruro de sodio para la reducción y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
3-(Difluorometil)-5-((4-nitrofenil)tio)-4H-1,2,4-triazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias transformaciones orgánicas.
Biología: La estructura única del compuesto lo convierte en un posible candidato para estudiar interacciones enzimáticas y vías biológicas.
Medicina: Se está llevando a cabo una investigación para explorar su potencial como intermedio farmacéutico y su papel en el descubrimiento de fármacos.
Mecanismo De Acción
El mecanismo de acción de 3-(Difluorometil)-5-((4-nitrofenil)tio)-4H-1,2,4-triazol implica su interacción con objetivos moleculares específicos. El grupo difluorometil puede mejorar la lipofilia del compuesto, lo que le permite penetrar las membranas biológicas de manera más efectiva. El grupo nitrofeniltio puede interactuar con varias enzimas y proteínas, potencialmente inhibiendo su actividad o alterando su función. El anillo de triazol en sí puede participar en enlaces de hidrógeno y otras interacciones, contribuyendo a la actividad biológica general del compuesto .
Comparación Con Compuestos Similares
Los compuestos similares a 3-(Difluorometil)-5-((4-nitrofenil)tio)-4H-1,2,4-triazol incluyen otros derivados de triazol con diferentes sustituyentes. Por ejemplo:
3-(Trifluorometil)-5-((4-nitrofenil)tio)-4H-1,2,4-triazol: Este compuesto tiene un grupo trifluorometil en lugar de un grupo difluorometil, lo que puede afectar su reactividad química y actividad biológica.
3-(Difluorometil)-5-((4-aminofenil)tio)-4H-1,2,4-triazol: Este compuesto tiene un grupo amino en lugar de un grupo nitro, lo que puede influir en sus reacciones de reducción y sustitución.
La singularidad de 3-(Difluorometil)-5-((4-nitrofenil)tio)-4H-1,2,4-triazol radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C9H6F2N4O2S |
|---|---|
Peso molecular |
272.23 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-3-(4-nitrophenyl)sulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H6F2N4O2S/c10-7(11)8-12-9(14-13-8)18-6-3-1-5(2-4-6)15(16)17/h1-4,7H,(H,12,13,14) |
Clave InChI |
XELJCWKYRCWZAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])SC2=NNC(=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-(3,4-Dimethoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11780872.png)
![8-(1-(8-(Trifluoromethyl)-7-((4-(trifluoromethyl)cyclohexyl)oxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11780876.png)
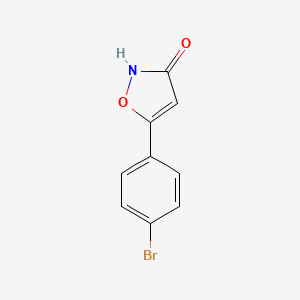

![4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11780901.png)
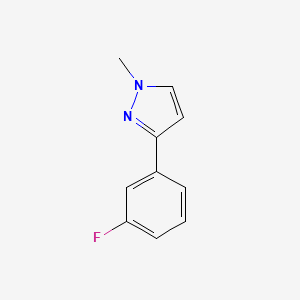
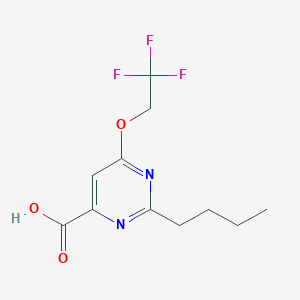
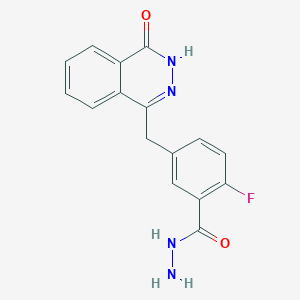
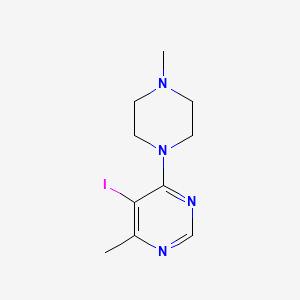
![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11780942.png)
